molecular formula C9H7NO2 B1305845 5-Isocyanato-2,3-dihydro-1-benzofuran CAS No. 215162-92-8

5-Isocyanato-2,3-dihydro-1-benzofuran

Cat. No.: B1305845
CAS No.: 215162-92-8
M. Wt: 161.16 g/mol
InChI Key: WAIKTAFMGLVRJC-UHFFFAOYSA-N
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Description

5-Isocyanato-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the family of isocyanates. It is a highly reactive compound

Mode of Action

This suggests that this compound may interact with its targets to inhibit cell growth, particularly in the context of cancer cells .

Result of Action

This suggests that the compound may result in the inhibition of cell growth, particularly in the context of cancer cells .

Biochemical Analysis

Biochemical Properties

5-Isocyanato-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate linkages. These interactions can modify the activity of the enzymes, either inhibiting or activating them, depending on the specific context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit key signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with amino groups on proteins, forming stable carbamate linkages. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage and systemic toxicity, can occur at high doses. Threshold effects, where a certain dosage level is required to elicit a response, are also observed in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its affinity for certain proteins and its physicochemical properties. This localization can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Biological Activity

5-Isocyanato-2,3-dihydro-1-benzofuran (CAS No. 215162-92-8) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising a benzene ring and a furan ring, with an isocyanate group (-N=C=O) at the 5-position. This configuration contributes to its reactivity and potential for further functionalization in organic synthesis and medicinal applications. The molecular formula is C_10H_7N_O, with a molar mass of approximately 161.16 g/mol.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain benzofuran derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting that this compound may also possess similar properties.

CompoundCell LineIC50 Value (µM)
This compoundMCF-7TBD
Benzofuran derivative XHT-299
Benzofuran derivative YMCF-717

The mechanism by which this compound exerts its biological effects may involve interaction with cellular macromolecules. The isocyanate group is known to react with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect cellular signaling pathways. This reactivity can result in the inhibition of key enzymes involved in cancer progression or inflammation .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research indicates that modifications at various positions on the benzofuran nucleus can enhance antimicrobial activity against pathogens such as Candida albicans . The presence of the isocyanate group may contribute to this activity by facilitating interactions with microbial targets.

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological profile of this compound must be considered. Isocyanates are known for their irritant properties and potential toxicity upon inhalation or skin contact . Understanding the safety profile is essential for any future therapeutic applications.

Case Studies and Research Findings

A review of literature reveals several case studies involving benzofuran derivatives demonstrating their biological activities:

  • Anticancer Activity : A study reported that a series of benzofuran derivatives exhibited potent cytotoxicity against various cancer cell lines.
  • Neuroprotection : Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative damage.
  • Antimicrobial Effects : Certain derivatives have been effective against fungal infections, showcasing the versatility of this chemical class.

Properties

IUPAC Name

5-isocyanato-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIKTAFMGLVRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379851
Record name 5-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215162-92-8
Record name 5-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215162-92-8
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